Critical Evidence Gap Notification: Absence of Published Head-to-Head Quantitative Comparative Data for CAS 955830-15-6
A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories was conducted for quantitative biological or physicochemical data on CAS 955830-15-6. As of the search date, no peer-reviewed studies, patents, or reputable database entries were identified that report discrete, comparator-anchored quantitative data (e.g., IC50, Ki, EC50, Kd, solubility, logD, metabolic stability, selectivity ratios) for this specific compound. While structurally related benzothiazole-piperazine derivatives have published AChE inhibition data—for example, Demir Özkay et al. (2016) report a benzothiazole-piperazine analog with AChE IC50 = 29 nM, and Bhardwaj et al. (2025) report compound LB05 with AChE IC50 = 0.40 μM and Ki = 0.28 μM—none of these data points correspond to CAS 955830-15-6 [1][2]. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level inference evidence meeting the minimum quantitative requirements (clear comparator, target compound data, comparator data, and assay context) can be presented. This Evidence Item serves as a formal record of limited evidence availability rather than a claim of differentiation.
| Evidence Dimension | Not applicable—insufficient data |
|---|---|
| Target Compound Data | No quantitative data available for CAS 955830-15-6 |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
Procurement decisions for this compound cannot currently be guided by quantitative differentiation evidence; users must rely on structural rationale and project-specific hypothesis testing.
- [1] Demir Özkay, Ü., Can, Ö.D., Saglik, B.N., Acar Çevik, U., Levent, S., Özkay, Y., Ilgin, S., Atli, Ö. Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Bioorg Med Chem Lett. 2016;26:5387-5394. View Source
- [2] Bhardwaj, B., et al. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. Eur J Med Chem. 2025;298:118047. View Source
